molecular formula C11H17NO3 B102358 2,2'-((3-Methoxyphenyl)azanediyl)diethanol CAS No. 17126-75-9

2,2'-((3-Methoxyphenyl)azanediyl)diethanol

Cat. No.: B102358
CAS No.: 17126-75-9
M. Wt: 211.26 g/mol
InChI Key: FAMIFVQDRQPFPH-UHFFFAOYSA-N
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Description

2,2’-((3-Methoxyphenyl)azanediyl)diethanol is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((3-Methoxyphenyl)azanediyl)diethanol typically involves the reaction of 3-methoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 2,2’-((3-Methoxyphenyl)azanediyl)diethanol involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-((3-Methoxyphenyl)azanediyl)diethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((3-Methoxyphenyl)azanediyl)diethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and altering their activity. This interaction can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

  • 2,2’-((4-Methoxyphenyl)azanediyl)diethanol
  • 2,2’-((3-Hydroxyphenyl)azanediyl)diethanol
  • 2,2’-((3-Methylphenyl)azanediyl)diethanol

Comparison: 2,2’-((3-Methoxyphenyl)azanediyl)diethanol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-3-methoxyanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-15-11-4-2-3-10(9-11)12(5-7-13)6-8-14/h2-4,9,13-14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMIFVQDRQPFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370137
Record name 2,2'-[(3-Methoxyphenyl)azanediyl]di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17126-75-9
Record name 2,2'-[(3-Methoxyphenyl)azanediyl]di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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